Substitution Pattern: Steric and Electronic Differentiation
Among the known difluoro-methylphenylboronic acid isomers sharing the formula C₇H₇BF₂O₂, the target compound is uniquely defined by simultaneous ortho-methyl (position 2) and vicinal-difluoro (positions 4 and 5) substitution. The nearest commercially available isomers—(2,3-difluoro-4-methylphenyl)boronic acid (CAS 508235-16-3), (2,4-difluoro-5-methylphenyl)boronic acid (CAS 900175-09-9), (2,5-difluoro-4-methylphenyl)boronic acid (CAS 872219-20-0), (3,5-difluoro-4-methylphenyl)boronic acid (CAS 1621332-09-9), and (2,5-difluoro-6-methylphenyl)boronic acid (CAS 1884277-68-2)—each differ by at least one substituent position . In the target compound, the ortho-methyl group introduces steric hindrance adjacent to the B(OH)₂ center, while the 4-F (meta) and 5-F (para) substituents provide cumulative electron-withdrawing induction without the protodeboronation-labile ortho-fluorine configuration identified by Zarzeczańska et al. [1]. This arrangement contrasts with (2,5-difluoro-6-methylphenyl)boronic acid, where one fluorine occupies an ortho position, and with (2,3-difluoro-4-methylphenyl)boronic acid, where both fluorines are ortho and meta to boron respectively and the methyl group is para [1].
| Evidence Dimension | Substitution pattern (position of F and CH₃ substituents relative to B(OH)₂ at C1) |
|---|---|
| Target Compound Data | 2-CH₃, 4-F, 5-F (ortho-methyl; vicinal-difluoro meta/para to boron) |
| Comparator Or Baseline | 5 comparator isomers with differing substitution positions (see text); parent phenylboronic acid: unsubstituted |
| Quantified Difference | No two isomers share identical steric and electronic profiles; the target is the only isomer with ortho-CH₃ + 4,5-vicinal F |
| Conditions | Structural comparison based on IUPAC nomenclature and InChI keys verified via ChemSpider, Sigma-Aldrich, and AKSci catalog entries |
Why This Matters
For procurement, substitution-pattern identity guarantees that the steric and electronic input into a Suzuki coupling is the one intended by the synthetic route; use of a different isomer alters both the transition-state geometry at palladium and the electron density on the aryl ring, risking irreproducible yields.
- [1] Zarzeczańska D, Adamczyk-Woźniak A, Kulpa A, et al. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry. 2017;2017(38-39):4493-4500. DOI: 10.1002/ejic.201700546. View Source
